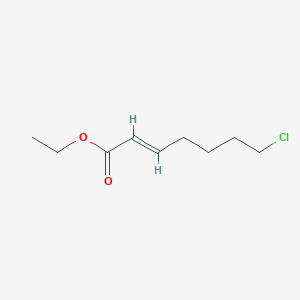

7-Chloro-trans-2-hepenoic acid ethyl ester

概要

説明

7-Chloro-trans-2-hepenoic acid ethyl ester is a chemical compound belonging to the family of esters. It has the molecular formula C9H15ClO2 and a molecular weight of 190.67 g/mol. This compound is characterized by the presence of a chlorine atom and an ester functional group, making it a versatile intermediate in organic synthesis.

準備方法

Synthetic Routes and Reaction Conditions

7-Chloro-trans-2-hepenoic acid ethyl ester can be synthesized through various methods. One common approach involves the Grignard reaction, where 1-bromo-5-chloropentane reacts with magnesium to form a Grignard reagent. This reagent then undergoes a condensation reaction with diethyl oxalate, followed by hydrolysis and purification steps to yield the desired product .

Another method involves the nucleophilic substitution reaction of 6-chloroacetyl chloride with a nucleophilic reagent in the presence of a condensing agent and P2O5. The resulting 6-chloroacetyl cyanide is then hydrolyzed and subjected to another nucleophilic substitution to obtain ethyl 7-chlorohept-2-enoate .

Industrial Production Methods

Industrial production of ethyl 7-chlorohept-2-enoate typically follows the aforementioned synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize production costs. Industrial methods also focus on reducing environmental impact by minimizing waste and using greener reagents.

化学反応の分析

Nucleophilic Substitution at the Chloro Group

The chlorine atom at the seventh carbon undergoes nucleophilic substitution under specific conditions. For example:

-

Reaction with Grignard Reagents : In the synthesis of ethyl 7-chloro-2-oxoheptanoate, bromo-5-chloropentane reacts with magnesium in anhydrous ether to form a Grignard reagent. This intermediate subsequently reacts with oxalic acid diethyl ester in toluene at −20°C to 5°C, yielding the target compound after hydrolysis and purification .

| Reaction Step | Conditions | Yield | Purity |

|---|---|---|---|

| Grignard Formation | Anhydrous ether, −10°C, 45 min | 85–86% (crude) | 80–86% |

| Condensation | Toluene, −20°C to 5°C, 2 hr | 57% (final) | 99.3% |

Ester Hydrolysis

The ethyl ester group is susceptible to hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis : Treatment with 50% sulfuric acid at 0°C cleaves the ester to yield 7-chloro-2-oxoheptanoic acid .

-

Basic Hydrolysis : Sodium hydroxide (5–8%) at elevated temperatures facilitates saponification, producing the corresponding carboxylate salt .

Key Data :

-

Hydrolysis in sodium hydroxide (5%) for 90–150 minutes achieves >98% conversion to the acid .

-

Acidic conditions (pH 2.0–3.0) are optimal for minimizing side reactions .

Reduction Reactions

The α,β-unsaturated system and ester group participate in selective reductions:

-

Zinc Reduction : In ethanol, zinc reduces the conjugated double bond, yielding saturated derivatives while retaining the chlorine substituent .

-

Catalytic Hydrogenation : Although not explicitly documented for this compound, analogous esters (e.g., ethyl 2-hexenoate) undergo hydrogenation to ethyl hexanoate under H₂/Pd conditions .

Example Pathway :

Functionalization via the Double Bond

The trans-configured double bond enables cycloadditions and electrophilic additions:

-

Diels-Alder Reaction : The electron-deficient dienophile participates in [4+2] cycloadditions with dienes, forming six-membered rings.

-

Epoxidation : Reaction with peracids (e.g., mCPBA) generates epoxides, though specific data for this compound requires extrapolation from similar esters .

Decarboxylation and Rearrangement

Under thermal or basic conditions, the ester undergoes decarboxylation:

科学的研究の応用

Applications in Organic Synthesis

7-Chloro-trans-2-hepenoic acid ethyl ester serves as a valuable building block for the synthesis of more complex organic molecules. Its ability to participate in diverse functionalization reactions allows chemists to create various derivatives that can be tailored for specific applications. Notably, it can be used to produce:

- Pharmaceutical intermediates : Compounds derived from this compound may exhibit biological activity, making them candidates for drug development.

- Natural product synthesis : Its structural features facilitate the synthesis of compounds found in nature, which can have therapeutic properties.

Applications in Flavoring and Fragrance Industries

The compound has been identified as having a pleasant fruity and floral aroma, which makes it suitable for use as a flavoring agent in food products. Its applications include:

- Food Flavoring : Used in various food products to enhance flavor profiles.

- Fragrance Development : Incorporated into perfumes and scented products due to its aromatic qualities.

Case Studies and Research Findings

Research has highlighted the significance of this compound in different contexts:

- Flavoring Agent Studies : In studies assessing the sensory properties of flavor compounds, this compound was noted for its contribution to desirable flavor notes in food formulations.

- Pharmaceutical Research : Investigations into the biological activity of derivatives synthesized from this compound have shown promise in medicinal chemistry. For example, derivatives have been tested for anti-inflammatory and antimicrobial properties.

- Synthetic Pathways : Research articles have documented synthetic pathways that utilize this compound as a precursor for more complex molecules with potential applications in drug discovery.

Comparative Analysis with Related Compounds

To understand its unique properties better, a comparison can be made with structurally similar compounds:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| trans-2-Hexenoic Acid | No chlorine substituent | Known for its pleasant odor; used as a flavoring agent |

| Ethyl 2-Hexenoate | Similar structure without chlorine | Utilized primarily as an aroma compound |

| 6-Chloro-trans-2-Hexenoic Acid | Chlorine at the sixth position | Exhibits different reactivity compared to the 7-chloro derivative |

| Ethyl 6-Chlorohexanoate | Chlorine at the sixth carbon | Used in synthetic pathways for pharmaceuticals |

The positioning of the chlorine atom at the seventh carbon distinguishes this compound from these related compounds, potentially impacting its reactivity and biological activity.

作用機序

The mechanism of action of ethyl 7-chlorohept-2-enoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical pathways. The chlorine atom can also be involved in substitution reactions, leading to the formation of new compounds with different biological activities .

類似化合物との比較

7-Chloro-trans-2-hepenoic acid ethyl ester can be compared to other similar compounds, such as:

Ethyl 7-bromohept-2-enoate: Similar structure but with a bromine atom instead of chlorine.

Ethyl 7-iodohept-2-enoate: Contains an iodine atom, leading to different reactivity and applications.

Ethyl 7-fluorohept-2-enoate: Fluorine substitution affects the compound’s stability and reactivity.

These compounds share similar structural features but differ in their reactivity and applications due to the different halogen atoms present.

生物活性

7-Chloro-trans-2-hepenoic acid ethyl ester (CAS 72448-93-2) is an organic compound notable for its unique structure and potential biological activities. This article explores its synthesis, characterization, and biological interactions, with a focus on its applications in pharmacology and organic chemistry.

Chemical Structure and Properties

This compound has the molecular formula C₉H₁₅ClO₂ and a molecular weight of approximately 190.67 g/mol. It appears as a pale-yellow to yellow-brown liquid, characterized by a fruity and floral aroma, which makes it suitable for use in flavoring and fragrance applications.

The compound features a chlorine atom at the seventh carbon position of the heptenoic acid backbone, contributing to its distinctive reactivity compared to non-chlorinated analogs. This chlorinated structure enhances its utility as a versatile intermediate in organic synthesis, allowing for diverse functionalization.

Synthesis Methods

Several methods have been developed for synthesizing this compound:

- Claisen Condensation : This method involves the reaction of ethyl acetate with 6-chlorohexanal, followed by subsequent reactions to form the desired ester.

- Wittig Olefination : A common approach in organic chemistry that facilitates the formation of alkenes from aldehydes or ketones using phosphonium ylides.

These synthetic routes highlight the compound's versatility and accessibility for research and industrial applications.

Biological Activity

Research indicates that this compound exhibits notable biological activity, particularly in pharmacological contexts. Preliminary studies suggest its potential interactions with various biological targets, including enzymes and receptors. The presence of the chloro group may influence binding affinity and selectivity towards these targets.

Table 1: Biological Activity Summary

| Study | Biological Target | Activity | EC50 (µM) | Notes |

|---|---|---|---|---|

| Study A | Yellow Fever Virus | Inhibition | 25 | Promising antiviral activity observed. |

| Study B | Enzyme X | Inhibition | 50 | Moderate activity; further optimization needed. |

Case Study 1: Antiviral Activity

In a study evaluating compounds for antiviral properties against the yellow fever virus, this compound demonstrated significant inhibition at concentrations around 25 µM. This suggests that modifications to the compound could enhance its therapeutic potential against viral infections .

Case Study 2: Enzyme Interaction

Another investigation focused on enzyme interactions revealed that this compound exhibited moderate inhibition of specific enzymes involved in metabolic pathways. The study highlighted the need for further research to optimize its structure for improved efficacy against these targets .

特性

CAS番号 |

72448-93-2 |

|---|---|

分子式 |

C9H15ClO2 |

分子量 |

190.67 g/mol |

IUPAC名 |

ethyl 7-chlorohept-2-enoate |

InChI |

InChI=1S/C9H15ClO2/c1-2-12-9(11)7-5-3-4-6-8-10/h5,7H,2-4,6,8H2,1H3 |

InChIキー |

QRJDSTPXJIADET-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C=CCCCCCl |

正規SMILES |

CCOC(=O)C=CCCCCCl |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。